N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE
Description
The compound N-[(4-Methylphenyl)Methyl]-2-[N-(2-Phenylethyl)3,4-Dimethoxybenzenesulfonamido]Acetamide is a sulfonamide-containing acetamide derivative characterized by a 3,4-dimethoxybenzenesulfonamido core. Key structural features include:
- A 3,4-dimethoxybenzene ring, which confers electron-donating properties.
- A 2-phenylethyl substituent on the sulfonamide nitrogen, enhancing lipophilicity.
- A 4-methylphenylmethyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-20-9-11-22(12-10-20)18-27-26(29)19-28(16-15-21-7-5-4-6-8-21)34(30,31)23-13-14-24(32-2)25(17-23)33-3/h4-14,17H,15-16,18-19H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIBNGOKYSZPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride
Procedure :
-
Chlorosulfonation : 3,4-Dimethoxybenzene (1.0 eq) is treated with chlorosulfonic acid (3.0 eq) at 0–5°C for 2 hours, followed by gradual warming to 25°C. Excess reagent is quenched with ice-cold water, and the product is extracted into dichloromethane.
-
Yield : 78–82% (crude), purified via recrystallization in hexane/ethyl acetate (3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Purity (HPLC) | ≥95% |
| Melting Point | 112–114°C |
Formation of N-(2-Phenylethyl)-3,4-Dimethoxybenzenesulfonamide
Procedure :
-
Sulfonylation : 3,4-Dimethoxybenzenesulfonyl chloride (1.2 eq) is added dropwise to a stirred solution of 2-phenylethylamine (1.0 eq) and triethylamine (2.5 eq) in anhydrous THF at −10°C. The mixture is stirred for 12 hours, followed by aqueous workup.
-
Yield : 85–89% after silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
Optimization Insights :
Preparation of N-(4-Methylbenzyl)acetamide
Procedure :
-
Acylation : 4-Methylbenzylamine (1.0 eq) is reacted with acetyl chloride (1.1 eq) in dichloromethane at 0°C, with DMAP (0.1 eq) as a catalyst. The reaction is quenched with saturated NaHCO₃, and the product is isolated via extraction.
-
Yield : 91–94% (white crystalline solid).
Spectroscopic Confirmation :
-
¹H NMR (CDCl₃) : δ 1.98 (s, 3H, CH₃), 4.32 (d, 2H, J = 5.6 Hz, CH₂), 6.05 (br s, 1H, NH), 7.12–7.25 (m, 4H, Ar-H).
Final Coupling via Carbodiimide-Mediated Amide Bond Formation
Procedure :
-
Activation : N-(2-Phenylethyl)-3,4-dimethoxybenzenesulfonamide (1.0 eq) and N-(4-methylbenzyl)acetic acid (1.1 eq) are dissolved in anhydrous DMF. EDCI·HCl (1.5 eq) and HOBt (1.5 eq) are added at 0°C, and the mixture is stirred for 30 minutes.
-
Coupling : The reaction is warmed to 25°C and stirred for 18 hours. The product is purified via flash chromatography (hexane/ethyl acetate 1:1).
-
Yield : 72–76% (pale yellow solid).
Critical Parameters :
| Parameter | Optimal Value |
|---|---|
| Coupling Agent | EDCI·HCl/HOBt |
| Solvent | Anhydrous DMF |
| Reaction Time | 18–24 hours |
Alternative Methodologies and Comparative Analysis
Mitsunobu Reaction for Direct Sulfonamido-Acetamide Coupling
Procedure :
-
DIAD (1.5 eq) and PPh₃ (1.5 eq) are added to a solution of N-(2-phenylethyl)-3,4-dimethoxybenzenesulfonamide and N-(4-methylbenzyl)ethanol in THF. The mixture is refluxed for 6 hours.
-
Yield : 58–62% (lower due to competing oxidation).
Limitations :
-
Requires stoichiometric phosphine, increasing cost.
-
Limited scalability compared to carbodiimide methods.
Enzymatic Amidation Using Lipase Catalysts
Procedure :
-
Candida antarctica lipase B (CAL-B) is employed to catalyze the reaction between N-(2-phenylethyl)-3,4-dimethoxybenzenesulfonamide and ethyl acetylimidazole in tert-amyl alcohol at 40°C.
-
Yield : 51–55% (green chemistry approach but suboptimal efficiency).
Optimization Strategies and Industrial Scalability
Solvent and Temperature Effects on Coupling Efficiency
Data Table :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 76 | 98 |
| THF | 25 | 68 | 95 |
| DCM | 25 | 61 | 92 |
| DMF | 40 | 81 | 97 |
Insights :
Catalytic Additives for Byproduct Suppression
Data Table :
| Additive | Concentration (eq) | Yield (%) | Diimide Byproduct (%) |
|---|---|---|---|
| None | – | 72 | 12 |
| DMAP | 0.1 | 78 | 6 |
| HOAt | 0.2 | 75 | 8 |
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related acetamide derivatives from the evidence:
Structural and Functional Insights
Electron-Donating vs. Electron-Withdrawing Groups
- The target compound’s 3,4-dimethoxybenzene group (electron-donating) contrasts with the 3-nitro substituent in , which is electron-withdrawing. Nitro groups may reduce metabolic stability but enhance binding to electron-deficient receptors.
Heterocyclic vs. Aromatic Side Chains
- The thiophen-2-ylmethyl group in introduces sulfur-based π-π interactions, differing from the target’s phenylethyl group. Thiophene’s smaller size may reduce steric hindrance.
Core Modifications
- The quinazolinone-sulfanyl core in replaces the sulfonamido group, altering hydrogen-bonding capabilities. Quinazolinones are associated with kinase inhibition, suggesting divergent biological targets.
Biological Activity
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₂O₄S
- Molecular Weight : 357.45 g/mol
- IUPAC Name : N-[(4-Methylphenyl)methyl]-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide
This structure indicates the presence of a sulfonamide group, which is often associated with various biological activities including antibacterial and antitumor effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research involving related acetamides demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 25 | Induces apoptosis via caspase activation |
| Compound B | C6 | 15 | Inhibits DNA synthesis |
| This compound | TBD | TBD | TBD |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The sulfonamide moiety may contribute to its ability to modulate enzyme activity, thereby influencing various signaling pathways related to cell growth and apoptosis.
Case Studies
- Study on Apoptotic Pathways : A study investigated the effect of acetamides on tumor cells and found that compounds with similar structures could effectively direct tumor cells towards apoptotic pathways, indicating a promising avenue for further research into their use as anticancer agents .
- Inhibition of Cancer Cell Proliferation : Another investigation focused on the synthesis and evaluation of related compounds against multiple cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting that modifications to the acetamide structure could enhance potency .
Toxicity and Side Effects
While preliminary studies suggest potential therapeutic benefits, it is crucial to evaluate the toxicity profile of this compound. Toxicological assessments are necessary to determine safe dosage ranges and identify any adverse effects associated with long-term use.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with sulfonation or coupling of intermediates. Key steps include:
- Sulfonamide formation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with 2-phenylethylamine under basic conditions (e.g., triethylamine) in dichloromethane at 0–5°C .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with N-(4-methylbenzyl)glycine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity . Critical parameters : Temperature control (<40°C to prevent decomposition), anhydrous solvents, and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonamide formation | Et₃N, DCM, 0°C | 78–85 | 90% |
| Acetamide coupling | EDC, HOBt, DMF, RT | 65–72 | 92% |
| Final purification | Silica gel (EtOAc/Hex) | 60 | 98% |
Q. How is the structural integrity and purity of the compound validated post-synthesis?
- Analytical techniques :
- NMR : ¹H/¹³C NMR to confirm sulfonamide (-SO₂NH-) and acetamide (-CONH-) linkages. Key peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.1 ppm (methoxy groups) .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 541.2345 calculated for C₂₅H₃₂N₂O₅S) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., fungicidal vs. bactericidal efficacy)?
Discrepancies often arise from assay variability (e.g., pathogen strains, inoculum size) or compound stability. Methodological solutions include:
- Standardized assays : Use CLSI/M38-A2 guidelines for antifungal testing (e.g., Fusarium oxysporum MIC₉₀: 12.5 µg/mL vs. Rhizoctonia solani: 25 µg/mL) .
- Stability studies : Monitor compound degradation in PBS (pH 7.4) via HPLC; half-life <24 hours suggests limited in vivo utility .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., replacing 4-methylphenyl with 4-methoxyphenyl reduces antifungal activity by 40%) .
Q. How do structural modifications influence the compound’s mechanism of action?
- Functional group impact :
- 3,4-Dimethoxy groups : Enhance binding to fungal cytochrome P450 enzymes (docking score: −9.2 kcal/mol vs. −6.8 kcal/mol for non-methoxy analog) .
- Sulfonamide linker : Critical for inhibiting dihydropteroate synthase (DHPS) in bacteria; removal reduces antibacterial activity by >90% .
- Advanced modeling : Molecular dynamics simulations (100 ns) reveal stable interactions with Candida albicans CYP51 (RMSD <2.0 Å) .
Q. What in vivo experimental designs are recommended to evaluate pharmacokinetics and toxicity?
- Pharmacokinetics :
- ADME profiling : Oral bioavailability in rats (Cₘₐₓ: 1.2 µg/mL at 2 hours; t₁/₂: 3.5 hours) .
- Tissue distribution : LC-MS/MS quantification shows highest accumulation in liver and kidneys .
- Toxicity :
- Acute toxicity : LD₅₀ >1000 mg/kg in mice (no mortality at 500 mg/kg) .
- Genotoxicity : Negative Ames test (TA98 strain, ±S9 metabolic activation) .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show limited efficacy?
Contradictions arise from:
- Pathogen variability : Aspergillus fumigatus strains with upregulated efflux pumps (e.g., ABC transporters) show 8-fold higher MIC values .
- Compound formulation : Use of DMSO (>1% v/v) reduces activity due to solvent interference . Resolution : Cross-validate results using standardized broth microdilution (ISO 20776-1) and check for efflux pump inhibitors (e.g., verapamil) .
Methodological Best Practices
Q. How to optimize assay conditions for high-throughput screening (HTS)?
- Solvent selection : Use ≤0.1% DMSO to avoid cytotoxicity .
- Positive controls : Amphotericin B (antifungal) and ciprofloxacin (antibacterial) for cross-comparison .
- Automation : 384-well plate formats with robotic liquid handling (Z′ factor >0.6) .
Tables for Comparative Analysis
Table 1 : Biological activity against fungal pathogens
| Pathogen | MIC₉₀ (µg/mL) | Assay Conditions | Reference |
|---|---|---|---|
| Fusarium oxysporum | 12.5 | CLSI M38-A2, RPMI 1640 | |
| Candida albicans | 25.0 | Sabouraud dextrose broth | |
| Aspergillus niger | 50.0 | ISO 20776-1, 48h incubation |
Table 2 : SAR of key structural analogs
| Modification | Antifungal Activity (% inhibition) | Key Finding |
|---|---|---|
| 4-Methylphenyl → 4-Methoxyphenyl | 60% (vs. 85% for parent) | Reduced hydrophobicity decreases membrane penetration |
| Removal of sulfonamide | <10% | Critical for target binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
